molecular formula C13H11FO3S B1440939 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1032825-01-6

3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B1440939
CAS No.: 1032825-01-6
M. Wt: 266.29 g/mol
InChI Key: HDVYXZFEAKBBBP-UHFFFAOYSA-N
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Description

3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a hydroxyl group attached to a biphenyl structure

Scientific Research Applications

3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The compound and its analogs show good potency in animal models of thrombosis . Efforts are being made to improve the oral bioavailability and pharmacokinetic profile of this series while maintaining subnanomolar potency and in vitro selectivity .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been observed, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including liver and kidney damage.

Metabolic Pathways

3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound may also influence the activity of other enzymes and cofactors involved in its metabolic pathways.

Transport and Distribution

The transport and distribution of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . The compound’s localization and accumulation within different tissues can influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent . For instance, 3-Fluoro-4-(methylsulfonyl)phenylboronic acid can be used as a starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the fluorine atom could result in various substituted biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfonylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVYXZFEAKBBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684498
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032825-01-6
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-4′-(methylsulfonyl)-4-biphenylol (0.42 g, 62%) was prepared as an off-white solid from [4-(methylsulfonyl)phenyl]boronic acid (0.58 g, 2.82 mmol), 4-bromo-2-fluorophenol (0.5 g, 2.57 mmol), 2M Na2CO3 (15 mL) and Pd(PPh3)4 (30 mg 0.03 mmol) in DME (15 mL) in a manner similar to Example 1, Step 1. 1H NMR (400 MHz, CDCl3): δ 7.98 (d, 2H, J=8.6 Hz), 7.70 (d, 2H, J=8.5 Hz), 7.40-7.30 (m, 2H), 7.11 (t, 1H, J=8.6 Hz), 5.22 (d, 1H, J=4.1 Hz), 3.08 (s, 3H); LRMS (APCI), m/z 267 (M+H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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